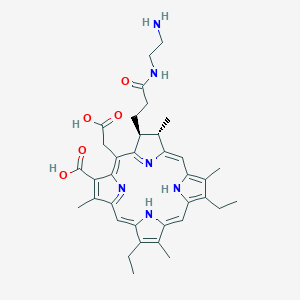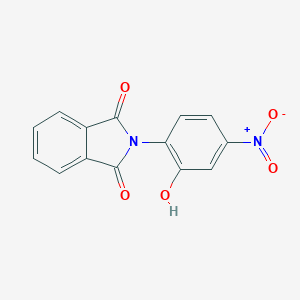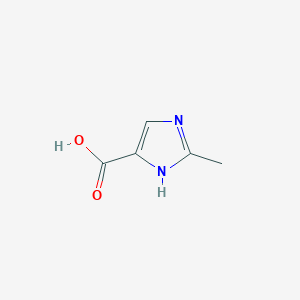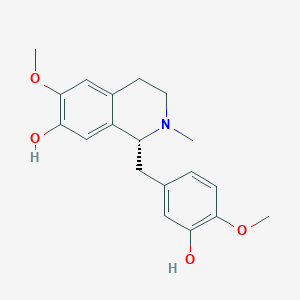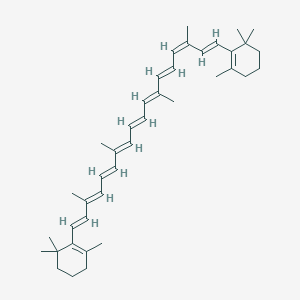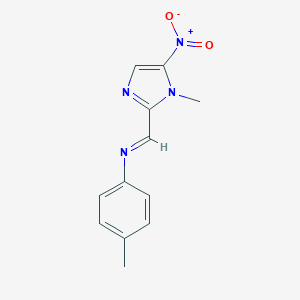![molecular formula C7H10N4 B139011 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 151406-59-6](/img/structure/B139011.png)
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). SERMs are compounds that can selectively bind to estrogen receptors and modulate their activity, without causing the adverse effects associated with traditional estrogen therapy. In
作用機序
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole acts as a SERM by binding to estrogen receptors and modulating their activity. It can act as an agonist or antagonist depending on the tissue and the target gene. In breast cancer cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to act as an antagonist, inhibiting the growth of cancer cells. In bone cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to act as an agonist, promoting bone growth and preventing osteoporosis.
生化学的および生理学的効果
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have a number of biochemical and physiological effects. In breast cancer cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the growth of cancer cells by blocking the estrogen receptor. In bone cells, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to promote bone growth and prevent osteoporosis. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.
実験室実験の利点と制限
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has several advantages for lab experiments. It is a highly selective compound that can be used to study the effects of estrogen receptor modulation without the confounding effects of traditional estrogen therapy. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has some limitations for lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole also has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole. One area of interest is its potential as a treatment for breast cancer. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to inhibit the growth of breast cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is its potential as a treatment for osteoporosis. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to promote bone growth and prevent osteoporosis in animal models, and further studies are needed to determine its effectiveness in humans. Other potential applications of 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole include its use as a neuroprotective agent and its use in the treatment of cardiovascular disease.
合成法
The synthesis of 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole involves the reaction of 2-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-1,2,4-triazole to yield 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole. The purity of the compound can be improved through recrystallization from ethanol.
科学的研究の応用
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been studied extensively for its potential as a SERM. It has been shown to selectively bind to estrogen receptors and modulate their activity, without causing the adverse effects associated with traditional estrogen therapy. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been found to have a high affinity for the estrogen receptor alpha (ERα), which is expressed in many tissues including the breast, uterus, and bone. 2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to have a lower affinity for the estrogen receptor beta (ERβ), which is expressed in the brain, bone, and cardiovascular system.
特性
CAS番号 |
151406-59-6 |
|---|---|
製品名 |
2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole |
分子式 |
C7H10N4 |
分子量 |
150.18 g/mol |
IUPAC名 |
2-propyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C7H10N4/c1-2-3-6-9-7-4-5-8-11(7)10-6/h4-5H,2-3H2,1H3,(H,9,10) |
InChIキー |
WMLAULJZUMLWPL-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=NN2N1 |
正規SMILES |
CCCC1=NC2=CC=NN2N1 |
同義語 |
1H-Pyrazolo[1,5-b][1,2,4]triazole, 2-propyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



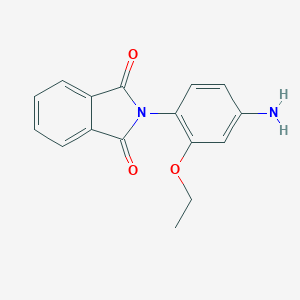
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[3-oxo-3-(tritylamino)propyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B138934.png)
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
